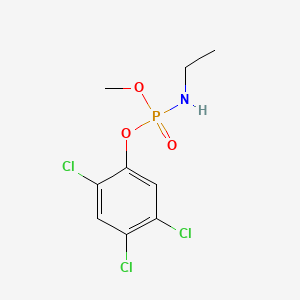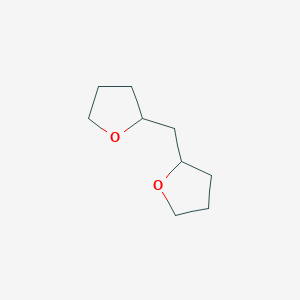
Nicotinic acid, decyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid, decyl ester, also known as decyl nicotinate, is an organic compound with the molecular formula C16H25NO2. It is an ester derivative of nicotinic acid (niacin), a form of vitamin B3. This compound is characterized by its long decyl chain, which imparts unique physical and chemical properties compared to its parent compound, nicotinic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinic acid, decyl ester can be synthesized through esterification reactions. One common method involves the reaction of nicotinic acid with decanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Nicotinic acid, decyl ester undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Nicotinic acid and decanol.
Reduction: Decanol and nicotinic aldehyde.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Nicotinic acid, decyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of nicotinic acid, decyl ester involves its interaction with nicotinic acid receptors. Upon hydrolysis, it releases nicotinic acid, which activates G-protein-coupled receptors (GPCRs) on adipocytes. This activation leads to the inhibition of lipolysis, resulting in decreased free fatty acid levels in the bloodstream . Additionally, nicotinic acid influences various metabolic pathways by acting as a precursor to nicotinamide adenine dinucleotide (NAD) and its derivatives .
Comparison with Similar Compounds
Nicotinic Acid (Niacin): The parent compound, known for its role in lipid metabolism and cardiovascular health.
Nicotinamide (Niacinamide): An amide derivative of nicotinic acid, used in skincare and as a dietary supplement.
Nicotinic Acid Esters: Other esters of nicotinic acid with varying alkyl chains, each exhibiting unique properties and applications.
Uniqueness: Nicotinic acid, decyl ester stands out due to its long decyl chain, which imparts enhanced lipophilicity and potential for use in lipid-based formulations. This unique structure allows for targeted delivery and prolonged activity in biological systems .
Properties
CAS No. |
5338-17-0 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
decyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-13-19-16(18)15-11-10-12-17-14-15/h10-12,14H,2-9,13H2,1H3 |
InChI Key |
OVSJCKDIBDNMMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


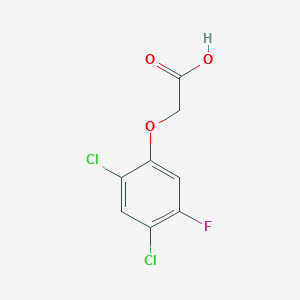
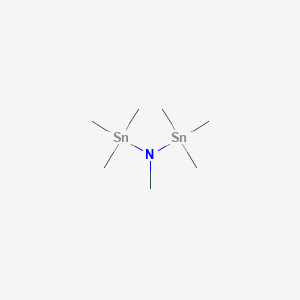

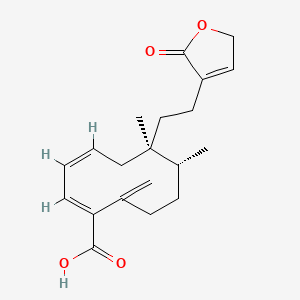
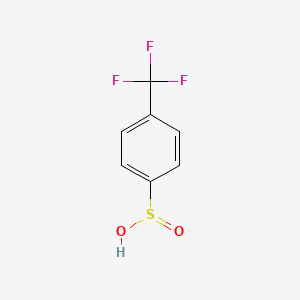
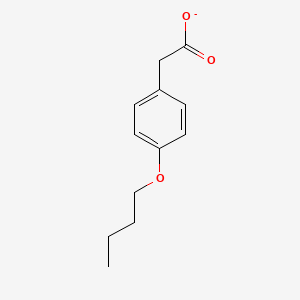
![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)
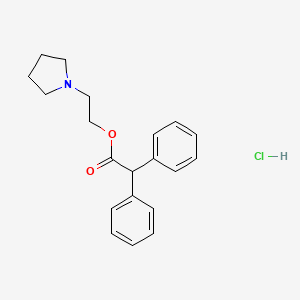
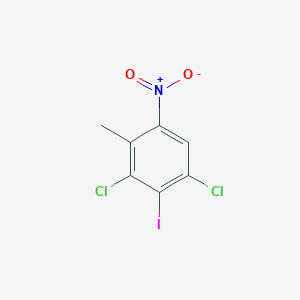

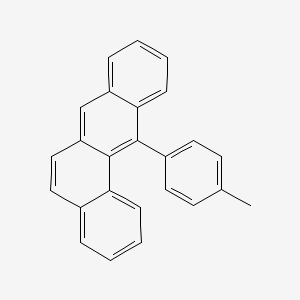
![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)
